![molecular formula C10H14N2O5 B14454628 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione CAS No. 70791-51-4](/img/structure/B14454628.png)
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is a chemical compound with the molecular formula C10H16N2O5. This compound is known for its unique structure, which includes an acetyloxyimino group and a morpholinyl group attached to a butane-1,3-dione backbone. It is used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione typically involves the reaction of morpholine with butane-1,3-dione in the presence of an acetyloxyimino group donor. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as crystallization or chromatography to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The acetyloxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione involves its interaction with specific molecular targets. The acetyloxyimino group can form covalent bonds with nucleophilic sites on proteins or enzymes, altering their activity. The morpholinyl group may also interact with biological membranes or receptors, influencing cellular processes.
相似化合物的比较
Similar Compounds
1-(Morpholin-4-yl)butane-1,3-dione: This compound lacks the acetyloxyimino group but has a similar morpholinyl and butane-1,3-dione structure.
2-(Hydroxyimino)-1-(morpholin-4-yl)butane-1,3-dione: This compound has a hydroxyimino group instead of an acetyloxyimino group.
Uniqueness
2-[(Acetyloxy)imino]-1-(morpholin-4-yl)butane-1,3-dione is unique due to the presence of the acetyloxyimino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research applications.
属性
CAS 编号 |
70791-51-4 |
|---|---|
分子式 |
C10H14N2O5 |
分子量 |
242.23 g/mol |
IUPAC 名称 |
[(1-morpholin-4-yl-1,3-dioxobutan-2-ylidene)amino] acetate |
InChI |
InChI=1S/C10H14N2O5/c1-7(13)9(11-17-8(2)14)10(15)12-3-5-16-6-4-12/h3-6H2,1-2H3 |
InChI 键 |
IOPDXRDUYBDHRM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=NOC(=O)C)C(=O)N1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


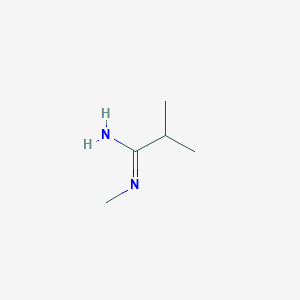
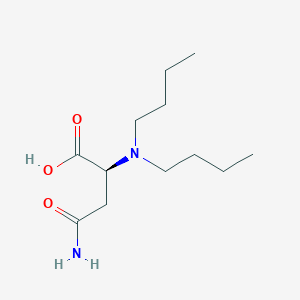

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)



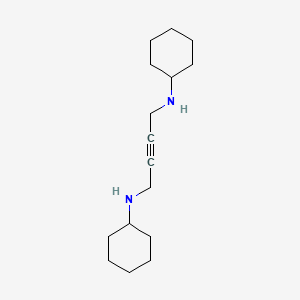

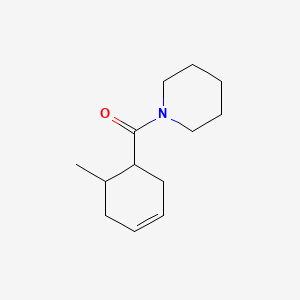
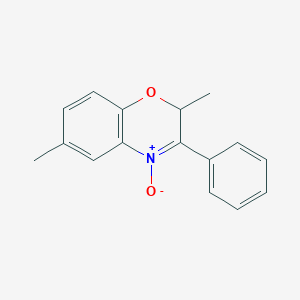
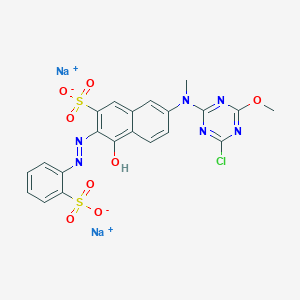
![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)
![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)
